An In-depth Technical Guide to L-Phenylalanine (2-¹³C): Properties, Synthesis, and Applications in Advanced Research
An In-depth Technical Guide to L-Phenylalanine (2-¹³C): Properties, Synthesis, and Applications in Advanced Research
This guide provides a comprehensive technical overview of L-Phenylalanine (2-¹³C), a stable isotope-labeled amino acid critical for cutting-edge research in metabolism, proteomics, and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the core chemical properties, synthesis, and advanced applications of this essential analytical tool.
Introduction: The Significance of Stable Isotope Labeling
In the landscape of modern biological and chemical sciences, the ability to trace and quantify molecular pathways with high precision is paramount. Stable isotope labeling, particularly with ¹³C, offers a powerful, non-radioactive method to elucidate complex biological processes. L-Phenylalanine, an essential aromatic amino acid, when labeled at a specific position, becomes a highly effective tracer for in vivo and in vitro studies. The incorporation of a ¹³C atom at the second carbon (C2 or Cα) position of L-phenylalanine provides a unique mass signature that can be readily detected by mass spectrometry and nuclear magnetic resonance, enabling meticulous tracking and quantification.
L-Phenylalanine (2-¹³C) is a cornerstone in quantitative proteomics, metabolic flux analysis, and studies of protein turnover. Its chemical similarity to its unlabeled counterpart ensures that it is processed by cellular machinery in an identical fashion, providing an accurate window into biological dynamics. This guide will explore the fundamental characteristics of L-Phenylalanine (2-¹³C) and provide practical insights into its application.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of L-Phenylalanine (2-¹³C) is essential for its effective use in experimental design.
| Property | Value | Source(s) |
| Chemical Name | (S)-2-Amino-3-phenylpropanoic-2-¹³C acid | N/A |
| Molecular Formula | C₈¹³CH₁₁NO₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| CAS Number | 136056-01-4 | N/A |
| Appearance | White to off-white crystalline powder or solid | [2] |
| Melting Point | 266-267 °C (decomposes) | [1] |
| Solubility | Soluble in water. One source suggests a solubility of 6.67 mg/mL in H₂O with ultrasonic and warming.[3] Another indicates solubility in 1 M NH₄OH at 50 mg/mL. | [3][4] |
| Optical Rotation | [α]²⁵/D -33.0° (c = 1 in H₂O) | N/A |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [1] |
Safety Information: L-Phenylalanine is generally considered non-hazardous.[5] However, as with all laboratory chemicals, it should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[2][6] It is a non-flammable, non-combustible solid.[5] When heated to decomposition, it may emit toxic fumes.[5]
Synthesis of L-Phenylalanine (2-¹³C)
The synthesis of specifically labeled amino acids is a critical process that enables their use in research. Both enzymatic and chemical methods can be employed to produce L-Phenylalanine (2-¹³C).
Enzymatic Synthesis
Enzymatic synthesis offers the advantage of high stereoselectivity, yielding the desired L-isomer directly. A common strategy involves the use of phenylalanine ammonia-lyase (PAL), which can catalyze the addition of ammonia to cinnamic acid.[7] While this method is often used for labeling the carboxylic acid carbon, modifications to the synthetic route of the precursor can allow for labeling at other positions.
A potential enzymatic pathway for the synthesis of L-Phenylalanine (2-¹³C) could involve the transamination of a ¹³C-labeled phenylpyruvate precursor.
Conceptual Enzymatic Synthesis Workflow
Caption: Enzymatic synthesis of L-Phenylalanine (2-¹³C).
Chemical Synthesis
Chemical synthesis provides versatility in labeling patterns. A common route to amino acids is the Strecker synthesis. For L-Phenylalanine (2-¹³C), this would involve reacting phenylacetaldehyde with ammonia and a ¹³C-labeled cyanide source (e.g., K¹³CN). The resulting aminonitrile is then hydrolyzed to yield the racemic amino acid, which would require a subsequent resolution step to isolate the L-enantiomer.
Spectroscopic Properties
The utility of L-Phenylalanine (2-¹³C) as a tracer and internal standard is rooted in its distinct spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of L-Phenylalanine (2-¹³C) will be very similar to that of unlabeled L-phenylalanine. The key difference will be the splitting of the Cα proton signal due to coupling with the adjacent ¹³C nucleus (¹JCH coupling). This results in a doublet for the Cα proton, providing direct evidence of labeling at this position. The aromatic protons and the β-protons will show minimal changes. The typical chemical shifts for the protons of L-phenylalanine in D₂O are approximately 7.3-7.4 ppm for the aromatic protons, ~4.0 ppm for the α-proton, and ~3.1-3.3 ppm for the β-protons.[8]
-
¹³C NMR: The carbon NMR spectrum provides unambiguous confirmation of the isotopic labeling. The signal for the C2 (Cα) carbon will be significantly enhanced in intensity compared to the other carbon signals due to the high abundance of the ¹³C isotope at this position. The chemical shifts of the other carbons will remain largely unchanged. The approximate ¹³C chemical shifts for L-phenylalanine are around 175 ppm for the carboxyl carbon, 137 ppm for the quaternary aromatic carbon, 129-130 ppm for the aromatic CH carbons, 55 ppm for the α-carbon, and 38 ppm for the β-carbon.[9]
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for detecting and quantifying L-Phenylalanine (2-¹³C). The introduction of a single ¹³C atom results in a +1 mass unit shift for the molecular ion and any fragments containing the C2 carbon.
Interpreting the Mass Spectrum:
The fragmentation pattern of phenylalanine is well-characterized. Common fragmentation pathways include the loss of the carboxyl group (-COOH, 45 Da) and the benzyl side chain (C₇H₇, 91 Da).[10] In the mass spectrum of L-Phenylalanine (2-¹³C), fragments that retain the C2 carbon will exhibit a +1 m/z shift compared to the corresponding fragments of the unlabeled compound. For instance, the molecular ion ([M+H]⁺) of unlabeled L-phenylalanine is at m/z 166, while for L-Phenylalanine (2-¹³C), it will be at m/z 167. A key fragment resulting from the loss of the carboxyl group will appear at m/z 120 for the unlabeled compound and at m/z 121 for the 2-¹³C labeled version.
Mass Spectrometry Fragmentation Pathway
Caption: Expected fragmentation of L-Phenylalanine (2-¹³C).
Applications in Research and Drug Development
L-Phenylalanine (2-¹³C) is a versatile tool with numerous applications in both basic research and pharmaceutical development.
Metabolic Flux Analysis (MFA)
¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell.[11] By introducing L-Phenylalanine (2-¹³C) into a biological system, researchers can trace the incorporation of the ¹³C label into downstream metabolites. As an essential amino acid, phenylalanine's primary metabolic fates are incorporation into proteins and conversion to tyrosine, making it an excellent tracer for these pathways.[12]
Step-by-Step Protocol for ¹³C-MFA in Cell Culture:
-
Cell Culture Preparation: Culture cells of interest in a standard medium to the desired confluency.
-
Isotope Labeling: Replace the standard medium with a medium containing L-Phenylalanine (2-¹³C) at a known concentration. The other components of the medium should remain the same.
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled amino acid. The incubation time will depend on the specific metabolic pathways being investigated.
-
Metabolite Extraction: Harvest the cells and quench their metabolism rapidly. Extract intracellular metabolites using appropriate solvents (e.g., cold methanol/water).
-
Sample Analysis: Analyze the metabolite extracts using LC-MS/MS or GC-MS to determine the isotopic enrichment in downstream metabolites.
-
Data Analysis: Use specialized software to model the metabolic network and calculate the fluxes based on the measured isotopic labeling patterns.[13]
Metabolic Flux Analysis Workflow
Caption: Workflow for ¹³C-Metabolic Flux Analysis.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a widely used method in quantitative proteomics for the accurate determination of relative protein abundance between different cell populations.[14][15] Cells are grown in media containing either a "light" (natural) or a "heavy" (isotope-labeled) form of an essential amino acid.
Detailed Protocol for a SILAC Experiment using L-Phenylalanine (¹³C-labeled):
-
Cell Line Selection and Media Preparation: Choose a cell line that is auxotrophic for phenylalanine. Prepare two types of culture media: a "light" medium containing unlabeled L-phenylalanine and a "heavy" medium where the unlabeled phenylalanine is replaced with a ¹³C-labeled version (e.g., L-Phenylalanine-¹³C₆ or L-Phenylalanine-¹³C₉ for full labeling, or specifically L-Phenylalanine (2-¹³C) for targeted studies). Both media should be identical in all other aspects, including the use of dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.[16]
-
Cell Adaptation and Labeling: Culture the cells in the "heavy" medium for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid into the proteome.[16] A parallel culture is maintained in the "light" medium.
-
Experimental Treatment: Apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one of the cell populations (either light or heavy). The other population serves as the control.
-
Cell Harvesting and Protein Extraction: Harvest both the "light" and "heavy" cell populations and lyse them to extract the proteins.
-
Protein Quantification and Mixing: Quantify the protein concentration in both lysates and mix them in a 1:1 ratio.
-
Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label.
-
Data Analysis: Use specialized proteomics software to identify the peptides and quantify the relative abundance of the "heavy" and "light" forms. The ratio of the peak intensities of the heavy and light peptide pairs corresponds to the relative abundance of the protein in the two cell populations.
SILAC Experimental Workflow
Caption: General workflow for a SILAC experiment.
Protein Turnover Studies
L-Phenylalanine (2-¹³C) can be used as a tracer to measure the rates of protein synthesis and breakdown in vivo.[17][18] By administering the labeled amino acid and monitoring its incorporation into tissue proteins over time, researchers can gain insights into the dynamic state of protein metabolism in various physiological and pathological conditions. The use of phenylalanine is advantageous as it is not synthesized de novo in mammals and has limited metabolic pathways other than protein synthesis and conversion to tyrosine.[17]
Conclusion
L-Phenylalanine (2-¹³C) is an indispensable tool for researchers seeking to unravel the complexities of biological systems. Its well-defined chemical and physical properties, coupled with its distinct spectroscopic signature, make it an ideal tracer and internal standard for a wide range of applications. From elucidating metabolic pathways through ¹³C-MFA to quantifying proteome-wide changes with SILAC and measuring in vivo protein dynamics, L-Phenylalanine (2-¹³C) provides a level of precision and accuracy that is essential for advancing our understanding of biology and developing new therapeutic strategies. The methodologies and data presented in this guide are intended to serve as a valuable resource for the scientific community, empowering researchers to harness the full potential of this powerful analytical reagent.
References
-
Thompson, G. N., Pacy, P. J., Merritt, H., Ford, G. C., Read, M. A., Cheng, K. N., & Halliday, D. (1989). Rapid measurement of whole body and forearm protein turnover using a [2H5]phenylalanine model. American Journal of Physiology-Endocrinology and Metabolism, 256(5), E631-E639. [Link]
-
Gogoll, A., et al. (2021). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. FREDI. [Link]
-
Kanska, M., & Paneth, P. (1998). Enzymatic Synthesis of [1-¹³C]- and [1-¹⁴C]-L-Phenyl-Alanine. Isotopes in Environmental and Health Studies, 34(4), 329-335. [Link]
-
Barrett, E. J., & Gelfand, R. A. (1989). In vivo measurement of myocardial protein turnover using an indicator dilution technique. American Journal of Physiology-Endocrinology and Metabolism, 257(4), E546-E553. [Link]
-
PubChem. (n.d.). L-Phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
-
Rosca, I., Benchea, A. C., Sunel, V., & Cheptea, C. (2010). The 1 H-NMR spectrum of N-(p-nitrobenzoyl)-L --phenylalanine (IV). ResearchGate. [Link]
-
Hames, M. C., et al. (2016). Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins. PLoS ONE, 11(12), e0168827. [Link]
-
Contente, M. L., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(9), 2734-2738. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - BOC-L-Phenylalanine, 99+%. Retrieved from [Link]
-
Cellseco. (2012). Material Safety Data Sheet - L-Phenylalanine. [Link]
-
Metabolic Solutions. (n.d.). Protein Turnover Tracer Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of L-[1-13 C] phenylalanine (44). With * the... Retrieved from [Link]
-
van Sörnsen de Koste, J. R., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Scientific Reports, 11(1), 12345. [Link]
-
Wang, X., et al. (2014). Solubility of l-Phenylalanine Anhydrous and Monohydrate Forms: Experimental Measurements and Predictions. Journal of Chemical & Engineering Data, 59(4), 1166-1172. [Link]
-
Mitchell, W. K., et al. (2016). Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles. Journal of Applied Physiology, 121(5), 1102-1111. [Link]
-
Buescher, J. M., et al. (2015). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 47(5), e168. [Link]
-
Boeszoermenyi, A., et al. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR, 78(1-2), 43-52. [Link]
-
Dührkop, K., et al. (2015). Fragmentation tree of phenylalanine computed from tandem MS data. ResearchGate. [Link]
-
Cerioli, L., et al. (2018). Advances in Enzymatic Synthesis of D-Amino Acids. Molecules, 23(11), 2872. [Link]
-
University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of [ 13 C 6 ]-phenylalanine enrichment with the... Retrieved from [Link]
-
Antoniewicz, M. R. (2018). 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling. Metabolic Engineering, 47, 24-33. [Link]
Sources
- 1. DL-苯丙氨酸-2-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 2. westliberty.edu [westliberty.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. L-Phenylalanine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. cellseco.com [cellseco.com]
- 7. tandfonline.com [tandfonline.com]
- 8. L-Phenylalanine(63-91-2) 1H NMR spectrum [chemicalbook.com]
- 9. fredi.hepvs.ch [fredi.hepvs.ch]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chempep.com [chempep.com]
- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 17. ahajournals.org [ahajournals.org]
- 18. Rapid measurement of whole body and forearm protein turnover using a [2H5]phenylalanine model - PubMed [pubmed.ncbi.nlm.nih.gov]
